molecular formula C13H16O5 B147910 3-Phenoxypropylene di(acetate) CAS No. 75-20-7

3-Phenoxypropylene di(acetate)

Cat. No. B147910
CAS RN: 75-20-7
M. Wt: 252.26 g/mol
InChI Key: MFUHTALWGBAVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxypropylene di(acetate) is a chemical compound with the molecular formula C13H16O5 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of 3-Phenoxypropylene di(acetate) involves the use of 3-phenoxy-1,2-propanediol, anhydrous pyridine, and acetyl chloride . The reaction is carried out in a round-bottom flask bathed in ice water .


Molecular Structure Analysis

The molecular structure of 3-Phenoxypropylene di(acetate) is represented by the InChI Key MFUHTALWGBAVOL-UHFFFAOYSA-N . The molecular weight of this compound is 252.263 g/mol .

Scientific Research Applications

Solvent-Based Additive Extraction for Plastic Recycling

Research highlights the significance of solvent-based additive extraction methods, such as solid-liquid extraction and dissolution-precipitation, for the recycling of plastics. These methods are crucial for removing additives from plastics, improving the purity and recyclability of materials. Techniques like accelerated solvent extraction (ASE) show promise for balancing efficiency and environmental impact, suggesting a potential application area for compounds like 3-Phenoxypropylene di(acetate) in enhancing solvent properties or as target additives for extraction processes (Ügdüler et al., 2020).

Enhancing Electrical Properties of Polypropylene-Based Nanocomposites

In the electrical industry, improving the electrical properties of polypropylene (PP) through nanocomposites has been a focus. Research on PP-based nanocomposites for power equipment applications suggests that the addition of nanofillers can significantly enhance breakdown strength, dielectric permittivity, and long-term electrical performance. This area of research could benefit from the investigation of 3-Phenoxypropylene di(acetate) as a potential additive or modifier to improve the performance of PP-based materials (Liu et al., 2018).

Biomedical Applications of Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHAs) are biocompatible, biodegradable polymers with applications in medical devices, drug delivery systems, and biodegradable implants. The versatility of PHAs in medical applications highlights an opportunity for the use of 3-Phenoxypropylene di(acetate) in medical research, possibly as a monomer or modifier in the synthesis of biodegradable polymers with specific mechanical properties or degradation rates (Grigore et al., 2019).

Bioplastics Production from Microbial Sources

The production of bioplastics such as poly-3-hydroxybutyrate (PHB) from microbial sources is an area of growing interest due to the environmental benefits over petroleum-based plastics. Research on optimizing microbial production processes for bioplastics can be relevant to the application of 3-Phenoxypropylene di(acetate), especially if it can serve as a precursor or growth medium additive to enhance PHB production yields or properties (Policastro et al., 2021).

Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives

The chemical diversity and pharmacological activities of phenoxy acetamide and its derivatives, including their roles in medicinal chemistry, provide a foundation for exploring 3-Phenoxypropylene di(acetate) in similar contexts. Its potential applications in designing new pharmaceuticals or enhancing the efficacy and safety of existing drugs could be significant (Al-Ostoot et al., 2021).

properties

IUPAC Name

(2-acetyloxy-3-phenoxypropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-10(14)16-8-13(18-11(2)15)9-17-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUHTALWGBAVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032473
Record name 3-Phenoxy-1,2-propanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypropylene di(acetate)

CAS RN

7250-71-7
Record name 1,1′-[1-(phenoxymethyl)-1,2-ethanediyl] diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(1-(Phenoxymethyl)-1,2-ethanediyl) diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 3-phenoxy-, diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenoxy-1,2-propanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenoxypropylene di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-(1-(PHENOXYMETHYL)-1,2-ETHANEDIYL) DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL62PTX2EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.